Methotrexate-gamma-methylamide
Description
Contextualization within Antifolate Analogue Research
Methotrexate (B535133) (MTX) functions as an antimetabolite and antifolate agent, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). mdpi.comdrugbank.commdpi.com This inhibition disrupts the synthesis of nucleotides, which are essential for DNA and RNA production, thereby impeding cell proliferation. mdpi.commdpi.com The therapeutic efficacy of MTX has spurred extensive research into the synthesis of its analogues to enhance activity and potentially reduce side effects. alliedacademies.org
The development of MTX analogues involves structural modifications to the parent molecule. These alterations are often aimed at improving transport into cells, increasing affinity for target enzymes like DHFR, or overcoming mechanisms of drug resistance. researchgate.netmhmedical.com Research has explored various modifications, including changes to the pteridine (B1203161) ring, the benzoyl moiety, and the glutamate (B1630785) side chain. nih.govnih.gov Methotrexate-gamma-methylamide falls into the category of analogues with modifications to the glutamate portion of the molecule.
Rationale for Gamma-Position Modifications in Methotrexate Analogues
The glutamate side chain of Methotrexate, particularly its γ-carboxyl group, has been identified as a prime location for structural modifications. alliedacademies.orgalliedacademies.orgnih.gov This is because the active site of DHFR can tolerate substitutions at this position. nih.gov The rationale for these modifications is multifaceted and includes:
Altering Lipophilicity: Introducing different groups at the gamma-position can change the molecule's lipid solubility. This can, in turn, influence its ability to cross cell membranes. For instance, the synthesis of lipophilic γ-monoamide derivatives of aminopterin (B17811) and methotrexate has been a focus of research. nih.govwiley.com
Modulating Enzyme Binding: While the α-carboxyl group is often considered more critical for DHFR binding, modifications at the γ-position can still influence the compound's affinity for the enzyme. alliedacademies.org Some γ-substituted derivatives have shown potent DHFR inhibition. nih.govnih.gov
Overcoming Resistance: Resistance to Methotrexate can arise from several factors, including impaired drug transport into cells. researchgate.net By creating analogues with different transport characteristics, researchers aim to circumvent these resistance mechanisms. nih.gov
Overview of Research Significance in Biochemical and Molecular Pharmacology
The study of this compound and other γ-modified analogues holds considerable significance in the fields of biochemical and molecular pharmacology. Research in this area contributes to a deeper understanding of:
Structure-Activity Relationships: By synthesizing and evaluating a series of related compounds, scientists can delineate the precise structural features required for optimal interaction with DHFR and other target enzymes. nih.govresearchgate.net For example, studies have compared the inhibitory potency of various γ-monoamides, revealing that γ-N-aryl and γ-N-aralkyl derivatives tend to be more potent than γ-N-tert-alkyl derivatives. nih.gov
Mechanisms of Drug Transport: Investigating how these modified analogues enter and exit cells provides valuable insights into the function of various drug transporters, such as the reduced folate carrier (RFC) and multidrug resistance proteins (MRPs). researchgate.netnih.gov
Enzyme Kinetics and Inhibition: Detailed analysis of how these compounds interact with DHFR and FPGS helps to elucidate the binding modes and inhibitory mechanisms of antifolates. nih.govnih.gov
Drug Metabolism: Understanding how modifications affect polyglutamylation and subsequent hydrolysis by γ-glutamyl hydrolase (GGH) is critical for predicting the intracellular persistence and activity of these drugs. plos.orgplos.org
The synthesis of various γ-substituted derivatives, including amides, has been a continuing area of interest. For instance, the γ-n-butylamide derivative of Methotrexate was synthesized and evaluated for its affinity for DHFR from different sources. nih.gov These studies collectively advance the rational design of new antifolate agents with improved pharmacological profiles.
Structure
2D Structure
3D Structure
Properties
CAS No. |
67036-48-0 |
|---|---|
Molecular Formula |
C21H25N9O4 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(methylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C21H25N9O4/c1-24-15(31)8-7-14(20(33)34)27-19(32)11-3-5-13(6-4-11)30(2)10-12-9-25-18-16(26-12)17(22)28-21(23)29-18/h3-6,9,14H,7-8,10H2,1-2H3,(H,24,31)(H,27,32)(H,33,34)(H4,22,23,25,28,29) |
InChI Key |
BOKUWBZDTDLPGM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Molecular Architecture and Structure Activity Relationships Sar of Methotrexate Gamma Methylamide
Molecular Structure and Stereochemical Considerations
Methotrexate-gamma-methylamide is a derivative of methotrexate (B535133) where the gamma-carboxyl group of the L-glutamic acid side chain is converted into a methylamide. The core structure of methotrexate consists of a pteridine (B1203161) ring, a p-aminobenzoyl group, and an L-glutamic acid moiety. researchgate.netnih.gov The chemical formula for methotrexate is C₂₀H₂₂N₈O₅. nist.gov The IUPAC name for methotrexate is (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid. nih.gov
The introduction of the methylamide group at the gamma-position introduces a new chiral center if the substituent on the nitrogen is asymmetric. However, in the case of a simple methylamide (-CONHCH₃), no new chiral center is formed. The stereochemistry of the original alpha-carbon of the glutamic acid residue ((S)-configuration) remains a critical determinant of biological activity. The spatial arrangement of the atoms, particularly around the glutamic acid moiety, plays a significant role in the molecule's interaction with its target enzyme, DHFR.
Impact of Gamma-Methylamide Substitution on Molecular Conformation
This modification can lead to changes in the torsional angles of the glutamate (B1630785) side chain, potentially affecting its flexibility and preferred orientation when binding to DHFR. The presence of the methyl group may also introduce steric effects that could influence the local conformation. Studies on various gamma-substituted methotrexate derivatives have shown that the "gamma-terminal region" is an attractive site for molecular modification, suggesting that changes in this area can be accommodated within the enzyme's binding pocket. nih.gov
Binding Interactions with Dihydrofolate Reductase (DHFR)
The primary mechanism of action for methotrexate and its analogues is the inhibition of DHFR. alliedacademies.org The binding of methotrexate to DHFR is a complex process involving multiple interactions and conformational changes in the enzyme. nih.gov The pteridine ring of methotrexate binds deep within the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate.
Structure-Activity Relationships of Gamma-Substituted Methotrexate Derivatives
Research into various gamma-substituted methotrexate derivatives has provided valuable insights into the structure-activity relationships (SAR) at this position. Studies have shown that the gamma-carboxyl group is not as critical for DHFR binding as the alpha-carboxyl group. alliedacademies.orgacs.org Derivatization at the gamma-position can yield products with significant affinity for the enzyme. mdpi.com
For instance, the synthesis and evaluation of gamma-amides, gamma-esters, and gamma-hydrazides of methotrexate have demonstrated that these modifications are well-tolerated for DHFR binding. nih.govalliedacademies.org Some gamma-substituted derivatives have even shown comparable or, in some cases, enhanced inhibitory activity against DHFR compared to the parent methotrexate. For example, the γ-tert-butyl ester of methotrexate showed 1.9 times higher binding affinity for DHFR from L1210 mouse leukemia cells than methotrexate itself. alliedacademies.org In contrast, derivatives with charged groups at the gamma-position, such as those with lysine (B10760008), have shown decreased binding affinity. alliedacademies.orgnih.gov This suggests that both the size and charge of the substituent at the gamma-position are important factors in determining the inhibitory potency.
| Derivative | Relative DHFR Inhibition (Compared to Methotrexate) | Reference |
| Methotrexate-gamma-tert-butyl ester | 1.9-fold higher | alliedacademies.org |
| Methotrexate-gamma-hydrazide | Lower | nih.gov |
| Methotrexate-gamma-n-butylamide | Lower | nih.gov |
| Methotrexate-gamma-benzylamide | Lower | nih.gov |
| Methotrexate-gamma-lysine | 3-fold lower | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis and Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) studies and computational modeling have become invaluable tools in understanding the complex interplay between the chemical structure of methotrexate analogues and their biological activity. orgchemres.orgethernet.edu.et These methods allow for the prediction of the binding affinities and inhibitory activities of novel derivatives, thereby guiding rational drug design. diva-portal.orgacs.org
For gamma-substituted methotrexate derivatives, QSAR models can correlate physicochemical properties such as hydrophobicity, electronic effects, and steric parameters of the gamma-substituent with the observed DHFR inhibition. For example, 2D-QSAR studies have identified hydrophobicity and negative charge as important factors for the affinity of methotrexate analogues to transport proteins, which can influence their intracellular concentration. nih.gov
Computational docking and molecular dynamics simulations can provide a more detailed, three-dimensional picture of how this compound and other analogues fit into the DHFR active site. nih.gov These models can predict the specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts that contribute to the binding energy. rcsb.org Such computational approaches have been used to analyze the binding of various methotrexate derivatives and have highlighted the importance of specific residues within the DHFR active site for ligand binding. researchgate.net By simulating the conformational changes of both the ligand and the enzyme upon binding, these methods can help to explain the observed differences in activity among various gamma-substituted derivatives. nih.gov
Synthetic Methodologies and Chemical Derivatization Strategies
General Synthetic Routes to Methotrexate (B535133) and its Derivatives
Two primary synthetic routes have been historically employed for the synthesis of methotrexate and its analogues. portico.org
Method A: This approach involves the initial alkylation of the p-aminobenzoic acid moiety with a derivative of the pteridine (B1203161) ring system. This is followed by the formation of an amide bond with the glutamic acid portion. portico.org
Method B: In this alternative strategy, the order of steps is reversed. An N-protected p-aminobenzoic acid is first coupled with the glutamic acid moiety. Following deprotection, the resulting intermediate is then alkylated with a suitable pteridine derivative to yield the final product. portico.org
A common reaction in these syntheses is the condensation of 2,4,5,6-tetraaminopyrimidine (B94255) with 2,3-dibromopropionaldehyde to form 6-bromomethyl-2,4-diaminopteridine. This intermediate is then condensed with N-(p-(methylamino)benzoyl)glutamic acid to produce methotrexate. gpatindia.com Another approach involves the reaction of 2,4-diamino-6-bromomethyl pteridine with p-(N-methyl)-aminobenzoyl-L-glutamic acid in a polar reaction medium. google.com Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times for the preparation of methotrexate and its congeners. researchgate.net
Specific Synthesis Approaches for Gamma-Substituted Methotrexate Analogues
The gamma-carboxyl group of the glutamic acid moiety in methotrexate is a key site for chemical modification, leading to a wide range of gamma-substituted analogues with altered pharmacological properties. nih.govnih.gov
Condensation Reactions with Pteridine and Glutamic Acid Precursors
The synthesis of gamma-substituted methotrexate analogues often involves the condensation of 4-amino-4-deoxy-N10-methylpteroic acid (APA) with appropriately modified L-glutamic acid precursors. nih.gov For instance, analogues of methotrexate with modifications at the gamma-position of the glutamate (B1630785) side chain have been synthesized by condensing APA with dimethyl DL-4-methyleneglutamate. nih.gov This strategic approach allows for the introduction of various functional groups at the gamma-position, thereby modulating the molecule's interaction with its biological targets.
Peptide Bond Forming Reagents in Gamma-Amidation
The formation of the amide bond at the gamma-carboxyl group is a critical step in the synthesis of gamma-amides of methotrexate. Various peptide bond forming reagents are employed to facilitate this reaction. Diethyl phosphorocyanidate (DEPC) has been successfully used to synthesize gamma-substituted derivatives such as the gamma-tert-butyl ester, gamma-hydrazide, gamma-n-butylamide, and gamma-benzylamide of methotrexate. nih.gov Another effective coupling reagent is benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent), which has been utilized for the selective coupling of methotrexate to peptide carriers through the gamma-carboxyl group. nih.gov Diphenylphosphoryl azide (B81097) is another reagent used for creating peptide linkages in the synthesis of methotrexate poly(gamma-L-glutamate)s. nih.gov
Chemical Modifications for Enhanced Research Utility (e.g., Radiolabeling)
Radiolabeling of methotrexate and its derivatives is a valuable tool for pharmacokinetic studies, metabolic research, and in vivo imaging. acs.orgnih.gov Various radionuclides have been incorporated into the methotrexate scaffold.
A common method for radiolabeling is the direct method using technetium-99m (99mTc). mdpi.com This typically involves reacting the methotrexate derivative with [99mTc]NaTcO4 in the presence of a reducing agent like stannous chloride. mdpi.com The pH of the reaction mixture is often adjusted to neutral or slightly alkaline to facilitate complex formation. mdpi.com For example, 99mTc-labeling of methotrexate has been achieved using a gluconate precursor, resulting in a radiotracer with potential for imaging inflammatory sites. nih.gov
Other radionuclides, such as indium-111 (B102479) (111In), have also been used. For instance, [111In]In-DTPA-hydrazide-MTX has been developed for targeted delivery systems. acs.orgnih.gov Tritiated methotrexate ([3H]-MTX) has been used in early studies to investigate the uptake of the drug in cancer cell lines. nih.gov These radiolabeled compounds are instrumental in evaluating the biodistribution and targeting efficiency of new methotrexate-based therapeutic and diagnostic agents. acs.org
Prodrug and Conjugate Development Strategies for Methotrexate-gamma-methylamide
The development of prodrugs and conjugates of methotrexate, including its gamma-methylamide derivative, aims to improve its therapeutic index by enhancing solubility, bioavailability, and tumor targeting while reducing systemic toxicity. mdpi.comfrontiersin.org
One strategy involves conjugating methotrexate to macromolecules like human serum albumin (HSA) or polymers. nih.gov For instance, an albumin-binding prodrug of methotrexate was developed using a peptide linker that could be cleaved by tumor-associated proteases like cathepsin B and plasmin. researchgate.net This approach leverages the enhanced permeability and retention (EPR) effect for passive tumor accumulation. researchgate.net
Another approach is to create prodrugs that can be activated by specific enzymes. Methotrexate peptide/alanine derivatives, for example, can be hydrolyzed by carboxypeptidase A to release the active drug. creative-biolabs.com Conjugation to peptides that target specific receptors overexpressed on cancer cells is also a promising strategy. researchgate.net For example, methotrexate has been conjugated to somatostatin (B550006) or luteinizing hormone-releasing hormone (LH-RH) analogs to target tumors expressing the corresponding receptors. nih.gov
Furthermore, linking methotrexate to molecules that enhance its transport across biological barriers, such as the blood-brain barrier, is an active area of research. rsc.org For instance, conjugating methotrexate to lysine (B10760008) residues has been explored to facilitate transport via the LAT1 transporter. rsc.org The synthesis of these conjugates often involves activating the carboxyl groups of methotrexate with reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate amide bond formation with the carrier molecule. nih.gov
In Vitro Biochemical and Cellular Pharmacodynamics
Enzyme Inhibition Profile of Methotrexate (B535133) and its Polyglutamates
The primary mechanism of Methotrexate (MTX) involves the inhibition of enzymes crucial for nucleotide synthesis. This inhibitory activity is significantly enhanced following its intracellular conversion to Methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). clinpgx.orgmdpi.com These polyglutamated forms are retained within the cell for longer periods and exhibit stronger inhibition of key enzymes in the folate pathway. clinpgx.org
Methotrexate is a potent, tight-binding competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). monash.eduproteopedia.org DHFR is responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate. clinpgx.orgutah.edu By acting as an analog of DHF, MTX binds to the active site of DHFR with an affinity approximately 1000 times greater than the natural substrate, leading to a nearly irreversible inhibition of the enzyme's activity. proteopedia.org
The binding kinetics indicate a rapid initial association followed by an isomerization of the enzyme-inhibitor complex, resulting in an even more tightly bound state. nih.gov For recombinant human DHFR, the initial tight binding (Ki = 210 pM) is followed by isomerization to a complex with a Ki of 3.4 pM. nih.gov
Polyglutamation significantly enhances this inhibitory effect. A major metabolite of MTX with four additional glutamate (B1630785) residues binds to DHFR with a Ki of 1.4 pM, demonstrating even tighter binding than the parent compound. nih.gov This enhanced affinity contributes to the sustained intracellular inhibition of folate metabolism. mdpi.com
| Compound | Target Enzyme | Inhibition Constant (Ki) | Notes |
| Methotrexate (MTX) | Human DHFR | 3.4 pM | Post-isomerization tight binding. nih.gov |
| MTX-polyglutamate | Human DHFR | 1.4 pM | Demonstrates enhanced binding affinity. nih.gov |
| Methotrexate (MTX) | N. gonorrhoeae DHFR | 13 pM | nih.gov |
While DHFR is the primary target, Methotrexate and its polyglutamates also inhibit thymidylate synthase (TS), the enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). mdpi.comutah.edu This inhibition is primarily attributed to the polyglutamated forms of MTX.
Studies on TS purified from MCF-7 human breast cancer cells revealed that MTX itself is a relatively weak uncompetitive inhibitor, with a Ki of 13 µM. researchgate.netnih.gov In contrast, the polyglutamated derivatives (MTX-PGs) are significantly more potent noncompetitive inhibitors. researchgate.netnih.gov The inhibitory potency increases with the number of glutamate residues, with Ki values ranging from 0.17 µM for MTX-Glu2 down to 0.047 µM for MTX-Glu5, representing a 75- to 300-fold increase in potency compared to the parent MTX. researchgate.netnih.gov This direct inhibition of TS, coupled with the depletion of its THF cofactor due to DHFR inhibition, leads to a profound suppression of DNA synthesis. mdpi.comnih.gov
| Compound | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |
| Methotrexate (MTX-Glu1) | Human Thymidylate Synthase | 13 µM | Uncompetitive researchgate.netnih.gov |
| MTX-polyglutamate (MTX-Glu2) | Human Thymidylate Synthase | 0.17 µM | Noncompetitive researchgate.netnih.gov |
| MTX-polyglutamate (MTX-Glu5) | Human Thymidylate Synthase | 0.047 µM | Noncompetitive researchgate.netnih.gov |
The de novo purine (B94841) synthesis pathway is another critical target. nih.gov Polyglutamated MTX is a potent inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC), a key enzyme in this pathway. clinpgx.orgmdpi.comresearchgate.net Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR. nih.govresearchgate.net This accumulation is considered a central element of MTX's anti-inflammatory effects, which are distinct from its antiproliferative actions. nih.gov
In addition to ATIC, other enzymes in the purine synthesis pathway, such as phosphoribosyl pyrophosphate amidotransferase (PPAT) and glycinamide (B1583983) ribonucleotide formyltransferase (GART), are also inhibited by MTX-PGs. clinpgx.orgclinpgx.org This multi-enzyme inhibition effectively blocks the formation of purine nucleotides, depriving rapidly dividing cells of essential precursors for both DNA and RNA synthesis. mdpi.comresearchgate.net
Cellular Growth Inhibition and Antiproliferative Effects
The enzymatic inhibition by Methotrexate and its metabolites translates directly into potent antiproliferative activity in various cell types. uconn.edunih.gov
The cytotoxic effects of Methotrexate are dose-dependent. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cell lines. For example, in studies of acute myeloid leukemia (AML) and breast cancer cell lines, MTX demonstrates significant anti-proliferative effects. uconn.edunih.gov The sensitivity of a given cell line can be influenced by factors such as the efficiency of the reduced folate carrier for drug uptake and the activity of FPGS for polyglutamation. uconn.edu
| Cell Line | Cancer Type | IC50 of Methotrexate | Exposure Time |
| Daoy | Medulloblastoma | 9.5 x 10⁻² µM | 6 days researchgate.net |
| Saos-2 | Osteosarcoma | 3.5 x 10⁻² µM | 6 days researchgate.net |
| HTC-116 | Colorectal Cancer | 0.37 mM | 24 hours researchgate.net |
| HTC-116 | Colorectal Cancer | 0.15 mM | 48 hours researchgate.net |
| A-549 | Lung Carcinoma | 0.10 mM | 48 hours researchgate.net |
| MCF-7 | Breast Cancer | Not specified | 48 hours nih.gov |
| THP-1 | Monocytic Leukemia | Dose-dependent inhibition | 24 - 96 hours nih.gov |
The duration of cellular exposure to Methotrexate is a critical determinant of its antiproliferative potency. plos.org Longer exposure times generally result in greater cytotoxicity. ub.edu This time-dependent effect is linked to the intracellular accumulation of MTX-PGs. plos.org Since the synthesis of these active metabolites by FPGS is a time-dependent process, prolonged exposure allows for greater accumulation, leading to more sustained and potent inhibition of target enzymes and, consequently, a more profound antiproliferative effect. plos.orgnih.gov
For instance, studies comparing short versus continuous exposure have shown that analogues of MTX can be more potent during continuous (e.g., 120 hours) or 24-hour pulse exposures compared to short exposures (e.g., 6 hours). researchgate.net This highlights the importance of sustained intracellular drug levels, which are achieved through polyglutamation, for maximizing the drug's cytotoxic potential. plos.orgresearchgate.net
| Cell Line | Exposure Time | Observation |
| HeLa, MCF-7 | 4, 24, 48 hours | Cell viability decreased in a time-dependent manner. ub.edu |
| CCRF-CEM, K562 | 6, 24, 120 hours | MTX analogues were more potent than parent drugs at 24h and 120h, but less potent at 6h. researchgate.net |
| A549, MHCC97H, BEL-7402 | 24 hours | Longer infusion times in clinical settings lead to higher MTX-PG concentrations, suggesting a time-dependent accumulation and effect. plos.org |
Modulation of Intracellular Folate Pool and Nucleotide Biosynthesis
Methotrexate-gamma-methylamide, similar to its parent compound, is understood to exert its effects by interfering with folate metabolism, a critical pathway for the synthesis of nucleotides, and consequently, DNA and RNA. The primary mechanism of action for methotrexate involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for maintaining the intracellular pool of reduced folates. These reduced folates act as crucial cofactors in the synthesis of purines and thymidylate.
Modification at the gamma-carboxyl group of the glutamate moiety in this compound alters its intracellular metabolism. Unlike methotrexate, this derivative is not a substrate for folylpolyglutamate synthetase (FPGS), the enzyme responsible for adding glutamate residues to methotrexate. This lack of polyglutamation prevents the intracellular accumulation and prolonged retention that is characteristic of methotrexate and its polyglutamated forms.
Despite this difference, in vitro studies have indicated that this compound retains its affinity for key enzymes in the folate pathway. It has been shown to be an inhibitor of dihydrofolate reductase. This inhibition leads to a depletion of intracellular tetrahydrofolate and its derivatives, thereby disrupting the de novo synthesis of purines and thymidylate. The resulting imbalance in nucleotide pools is a primary contributor to the cytostatic and cytotoxic effects of the compound.
The following table summarizes the key enzymatic interactions of this compound in the folate pathway:
| Enzyme | Role in Folate Metabolism | Interaction with this compound | Consequence of Interaction |
| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate, replenishing the reduced folate pool. | Inhibits enzyme activity. | Depletion of reduced folates, leading to impaired nucleotide synthesis. |
| Thymidylate Synthase (TS) | Catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). | Potential for inhibition. | Disruption of thymidylate synthesis, a key component of DNA. |
| Folylpolyglutamate Synthetase (FPGS) | Adds glutamate residues to folates and methotrexate, aiding in intracellular retention. | Not a substrate for this enzyme. | Prevents polyglutamation and long-term intracellular accumulation. |
Induction of Apoptosis and Cell Cycle Perturbations in Vitro
The disruption of nucleotide biosynthesis by this compound has profound consequences for cell proliferation and survival, leading to the induction of programmed cell death, or apoptosis, and perturbations in the normal progression of the cell cycle.
Research on various pteridine (B1203161) antifolates has established a link between the inhibition of DNA synthesis and the initiation of apoptosis. By creating a state of "thymineless death" through the inhibition of thymidylate synthesis, compounds like this compound can trigger apoptotic pathways. The cellular stress induced by the depletion of essential nucleotides can activate signaling cascades that culminate in the activation of caspases and the execution of the apoptotic program.
Furthermore, the interference with DNA replication directly impacts the cell cycle. Cells treated with inhibitors of nucleotide synthesis often exhibit a block in the S-phase of the cell cycle, as the necessary building blocks for DNA duplication are unavailable. This S-phase arrest prevents cells from progressing to the G2 and M phases, ultimately halting cell division.
A comparative in vitro study examining the growth-inhibitory potency of methotrexate and its derivatives, including this compound, provides insights into its cellular effects. The study, conducted by Stern et al. (1986), evaluated the potency of these compounds in various cell lines. While the potency of this compound was found to be minimally improved by encapsulation in liposomes, its growth-inhibitory effects were demonstrated.
The table below presents a summary of the cellular consequences of treatment with this compound based on its biochemical actions:
| Cellular Process | Mechanism of Action | Observed In Vitro Effect |
| Apoptosis | Depletion of nucleotide pools leading to cellular stress and activation of apoptotic pathways. | Induction of programmed cell death. |
| Cell Cycle | Inhibition of DNA synthesis due to lack of essential nucleotides. | Arrest of the cell cycle, typically in the S-phase. |
| Cell Proliferation | Combined effects of apoptosis induction and cell cycle arrest. | Inhibition of cell growth and proliferation. |
Cellular Transport and Intracellular Disposition of Methotrexate Gamma Methylamide
Mechanisms of Cellular Uptake
The entry of methotrexate (B535133) into target cells is not mediated by a single mechanism but rather by a combination of carrier-mediated transport, receptor-mediated endocytosis, and passive diffusion, with the predominant pathway being dependent on the drug concentration and cell type.
Role of Reduced Folate Carrier (RFC1/SLC19A1)
The primary route for methotrexate uptake into cells at physiological concentrations is through the Reduced Folate Carrier (RFC), also known as Solute Carrier Family 19 Member 1 (SLC19A1). clinpgx.orgresearchgate.netresearchgate.netclinpgx.org This carrier protein is a high-capacity, bidirectional transporter that facilitates the entry of reduced folates and antifolate drugs like methotrexate. clinpgx.orgresearchgate.netwikipedia.org As an anion exchanger, RFC couples the influx of methotrexate to the efflux of cellular anions. researchgate.net The expression and function of SLC19A1 are major determinants of methotrexate sensitivity, and genetic variations or reduced expression can lead to drug resistance. researchgate.netwikipedia.org Studies have shown that RFC is the main transporter involved in methotrexate influx in various cell types, including alveolar epithelial cells. nih.gov
Contribution of Proton-Coupled Folate Transporter (PCFT)
The Proton-Coupled Folate Transporter (PCFT), or SLC46A1, also plays a significant role in the cellular uptake of methotrexate. researchgate.netnih.govnih.gov PCFT is a proton symporter, meaning it utilizes the proton gradient across the cell membrane to drive the transport of its substrates. nih.gov Its activity is optimal at an acidic pH, which is a common feature of the microenvironment of solid tumors. nih.gov Methotrexate is a known substrate for PCFT, and this transporter is crucial for its absorption in the intestine. nih.govnih.govresearchgate.net The pH-dependent nature of PCFT-mediated transport means that local tissue acidity can influence the cellular uptake of methotrexate. nih.gov
Folate Receptor-Mediated Endocytosis
In addition to carrier-mediated transport, methotrexate can enter cells via folate receptors (FRs), primarily through a process called receptor-mediated endocytosis. nih.govnih.gov There are three main types of folate receptors (α, β, and γ). nih.gov Folate receptor alpha (FRα) is frequently overexpressed in various cancer cells. nih.govnih.gov While folate receptors have a much higher affinity for folic acid, they can also bind methotrexate, albeit with a lower affinity. mdpi.com Upon binding, the receptor-drug complex is internalized into the cell within an endosome. researchgate.netresearchgate.net A subsequent drop in pH within the endosome causes the dissociation of methotrexate from the receptor, releasing the drug into the cytoplasm, while the receptor is recycled back to the cell surface. researchgate.netresearchgate.net This pathway can contribute significantly to methotrexate uptake, especially in cells that highly express folate receptors. nih.gov
Passive Diffusion at High Concentrations
At high extracellular concentrations, typically above 20 µM, methotrexate can cross the cell membrane through passive diffusion. nih.govplos.org This mechanism is not saturable and becomes more significant when the carrier-mediated transport systems are saturated. nih.govplos.org Although less efficient than active transport, passive diffusion ensures that the drug can still enter cells during high-dose therapy regimens. nih.govplos.org
Efflux Mechanisms Mediated by ATP-Binding Cassette (ABC) Transporters
The intracellular concentration of methotrexate is also regulated by active efflux pumps, primarily members of the ATP-Binding Cassette (ABC) transporter superfamily. researchgate.netresearchgate.netconsensus.app These transporters use the energy from ATP hydrolysis to pump substrates, including methotrexate, out of the cell, thereby reducing its cytotoxic effects. researchgate.netconsensus.app
Several ABC transporters have been implicated in methotrexate efflux, including:
Multidrug Resistance-Associated Proteins (MRPs/ABCC): Several members of the ABCC subfamily, such as MRP1 (ABCC1), MRP2 (ABCC2), and MRP4 (ABCC4), actively transport methotrexate monoglutamate. researchgate.netnih.govconsensus.appnih.gov Overexpression of these transporters is a known mechanism of methotrexate resistance in cancer cells. consensus.appfrontiersin.org
Breast Cancer Resistance Protein (BCRP/ABCG2): ABCG2 is another important efflux transporter that mediates the extrusion of methotrexate from cells. nih.govconsensus.appnih.gov Its expression can contribute to clinical resistance to the drug. consensus.app
The activity of these efflux pumps is a critical factor in determining the net intracellular accumulation and, consequently, the therapeutic effectiveness of methotrexate. consensus.appresearchgate.net
Intracellular Metabolism and Polyglutamation
Once inside the cell, methotrexate undergoes a crucial metabolic conversion known as polyglutamation. nih.govplos.org This process involves the sequential addition of glutamate (B1630785) residues to the methotrexate molecule, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). researchgate.netresearchgate.netnih.govplos.org This creates methotrexate polyglutamates (MTXPGs), with chain lengths typically ranging from two to six additional glutamates. nih.govplos.org
Polyglutamation has two major consequences:
Intracellular Retention: Longer-chain MTXPGs are more strongly retained within the cell because they are poor substrates for the ABC efflux transporters. researchgate.netresearchgate.netnih.gov This trapping mechanism significantly increases the intracellular drug concentration and prolongs its duration of action. nih.govresearchgate.net
Enhanced Enzyme Inhibition: MTXPGs have a higher affinity for key target enzymes, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), compared to the parent drug. nih.govnih.gov This enhances the inhibition of folate metabolism, leading to greater cytotoxicity. nih.gov
Data Tables
Table 1: Key Transporters Involved in Methotrexate Cellular Disposition
| Transporter Family | Transporter Name(s) | Function | Role in Methotrexate Pharmacology |
| Solute Carrier (SLC) | SLC19A1 (RFC1) | Influx | Primary transporter for uptake at physiological concentrations. clinpgx.orgclinpgx.org |
| Solute Carrier (SLC) | SLC46A1 (PCFT) | Influx | pH-dependent uptake, important in acidic environments like tumors. nih.govnih.govnih.gov |
| Folate Receptors | FRα, FRβ | Influx | Receptor-mediated endocytosis, significant in FR-overexpressing cells. nih.gov |
| ATP-Binding Cassette (ABC) | ABCC1, 2, 4 (MRPs) | Efflux | Pumps methotrexate monoglutamate out of the cell, contributes to resistance. researchgate.netconsensus.app |
| ATP-Binding Cassette (ABC) | ABCG2 (BCRP) | Efflux | Pumps methotrexate out of the cell, contributes to resistance. consensus.appnih.gov |
Table 2: Intracellular Metabolism of Methotrexate
| Enzyme | Full Name | Function | Impact on Methotrexate Activity |
| FPGS | Folylpolyglutamate Synthetase | Adds glutamate residues to methotrexate. researchgate.netplos.org | Increases intracellular retention and enhances inhibition of target enzymes. researchgate.netresearchgate.netnih.gov |
| GGH | Gamma-Glutamyl Hydrolase | Removes glutamate residues from methotrexate polyglutamates. plos.orgresearchgate.net | Converts active polyglutamates back to the exportable monoglutamate form. researchgate.net |
Folylpolyglutamate Synthetase (FPGS) Activity on Derivatives
Folylpolyglutamate synthetase is the key enzyme responsible for the addition of glutamate residues to the gamma-carboxyl group of methotrexate. This process, known as polyglutamylation, is essential for the long-term intracellular retention of MTX and its enhanced inhibitory activity against target enzymes. The substrate specificity of FPGS is highly dependent on the presence of a free gamma-carboxyl group on the glutamate moiety of MTX.
Research on various gamma-substituted analogs of methotrexate has demonstrated that modification of this carboxyl group significantly impedes or completely abolishes the activity of FPGS. For instance, the analog gamma-fluoromethotrexate, where a fluorine atom is placed at the gamma-carbon of the glutamate, is an exceedingly poor substrate for FPGS. This is attributed to the electronegative properties of the fluorine atom adjacent to the carboxyl group that is targeted for amide bond formation by the enzyme. Studies have shown a drastic reduction in the formation of polyglutamates with this analog compared to the parent methotrexate.
Similarly, the conversion of the gamma-carboxyl group to a neutral amide, as is the case with Methotrexate-gamma-methylamide, is expected to render the compound an unsuitable substrate for FPGS. The enzymatic mechanism of FPGS involves the activation of the gamma-carboxyl group, a step that is precluded by the formation of an amide bond. Therefore, this compound is not anticipated to undergo polyglutamylation.
Table 1: Comparative Substrate Activity for Folylpolyglutamate Synthetase (FPGS)
| Compound | Gamma-Carboxyl Modification | Relative FPGS Substrate Activity | Reference Analog |
|---|---|---|---|
| Methotrexate | Unmodified (-COOH) | High | - |
| This compound | Methylamide (-CONHCH₃) | Expected to be negligible | Gamma-monoamides |
| Gamma-fluoromethotrexate | Fluorinated at γ-carbon | Very Low | Gamma-substituted analogs |
Gamma-Glutamyl Hydrolase (GGH) Activity and Polyglutamate Reversal
Gamma-glutamyl hydrolase is a lysosomal enzyme that catalyzes the removal of glutamate residues from polyglutamated folates and antifolates. This process of deglutamylation facilitates the efflux of the drug from the cell, thereby reversing the effects of polyglutamylation. The activity of GGH is contingent on the presence of polyglutamate chains.
Since this compound is not a substrate for FPGS and therefore does not form polyglutamates, it is not a substrate for GGH. The action of GGH is to cleave the gamma-glutamyl peptide bonds in a polyglutamate chain. As this compound lacks such a chain, GGH has no role in its intracellular disposition. The primary mechanism of its removal from the cell would be via efflux transporters that recognize the monoglutamated form of the drug.
Influence of Gamma-Methylamide Modification on Cellular Transport and Intracellular Retention
The modification of the gamma-carboxyl group to a methylamide has a profound impact on the cellular transport and intracellular retention of the methotrexate analog. The primary mechanism for the high intracellular accumulation and prolonged retention of methotrexate is its conversion to polyglutamated derivatives, which are larger, more negatively charged, and are poor substrates for efflux transporters.
By being resistant to polyglutamylation by FPGS, this compound is expected to have a significantly shorter intracellular half-life compared to the parent compound. Its retention within the cell would be solely dependent on its affinity for intracellular binding proteins, such as dihydrofolate reductase (DHFR), and its susceptibility to efflux by membrane transporters.
Table 2: Predicted Cellular Pharmacokinetic Properties of this compound
| Parameter | Methotrexate | This compound | Rationale for Prediction |
|---|---|---|---|
| Substrate for FPGS | Yes | No | Amide modification blocks the site of glutamate addition. |
| Formation of Polyglutamates | Yes | No | Inability to act as a substrate for FPGS. |
| Substrate for GGH | Yes (polyglutamated forms) | No | No polyglutamate chain for GGH to act upon. |
| Intracellular Retention | High (prolonged) | Low (transient) | Lack of polyglutamylation leads to rapid efflux. |
Advanced Analytical Methodologies for Methotrexate Gamma Methylamide Research
Chromatographic Techniques for Separation and Quantitation
Chromatographic methods are the cornerstone of methotrexate (B535133) analysis, offering high-resolution separation and sensitive detection. These techniques are widely applied for the determination of methotrexate and its metabolites in diverse samples, including pharmaceutical formulations, biological fluids, and environmental samples. nih.gov
High-Performance Liquid Chromatography (HPLC) with UV-Visible, Fluorescence, and Photodiode Array (PDA) Detection
High-Performance Liquid Chromatography (HPLC) is a robust and extensively utilized technique for the analysis of methotrexate and its derivatives. nih.govresearchgate.net Detection is commonly achieved using UV-Visible spectrophotometry, with optimal wavelengths for methotrexate typically falling between 302 and 400 nm. nih.gov Photodiode Array (PDA) detectors offer the advantage of acquiring the entire UV-visible spectrum of the eluting compounds, enhancing peak identification and purity assessment. medpharmres.com For instance, one HPLC-PDA method reported a detection wavelength of 303 nm for methotrexate. medpharmres.com
Fluorescence detection can also be employed, often after a post-column derivatization step to enhance the native fluorescence of methotrexate, which is inherently low. nih.govscienceopen.com This approach can significantly improve sensitivity. For example, a method involving post-column photolytic degradation to produce fluorescent products used excitation and emission wavelengths of 368 and 425 nm, respectively. scienceopen.com
Several studies have developed and validated HPLC-UV methods for quantifying methotrexate in various biological matrices, such as plasma and serum. medpharmres.comijper.orgsums.ac.ir These methods often involve a protein precipitation step followed by chromatographic separation on a C18 column. medpharmres.comsums.ac.ir The mobile phases typically consist of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). medpharmres.comijper.org
Table 1: Examples of HPLC Methods for Methotrexate Analysis
| Feature | Method 1 medpharmres.com | Method 2 ijper.org | Method 3 scienceopen.com |
| Detector | PDA | UV-Visible | Fluorescence |
| Wavelength | 303 nm | 307 nm | Ex: 368 nm, Em: 425 nm |
| Column | Lichrocart Supersil 125-4 C18 | Thermo C-18 | Not Specified |
| Mobile Phase | Phosphate buffer (pH 6.0) and methanol (80:20, v/v) | 50 mM sodium acetate buffer (pH 3.6) and acetonitrile (90:10, v/v) | Phosphate buffer (pH 5.3) and acetonitrile (9:1, v/v) |
| Flow Rate | 1 mL/min | 1.0 mL/min | 0.5 mL/min |
| LLOQ | 0.5 µg/mL | 25 ng/mL | 2.3 ng/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Hyphenated Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of methotrexate and its metabolites, including its derivatives. nih.govrsc.orgnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. eur.nl LC-MS/MS methods are particularly valuable in clinical settings for therapeutic drug monitoring, as they can distinguish between the parent drug and its metabolites, which is a limitation of immunoassays. nih.govwaters.com
The development of LC-MS/MS assays typically involves a straightforward sample preparation, such as protein precipitation, followed by rapid chromatographic separation and detection. rsc.orgnih.gov Positive electrospray ionization (ESI) is commonly used, monitoring specific mass transitions for the analyte and an internal standard. eur.nlbrieflands.com For methotrexate, a common transition monitored is m/z 455.2 → 308.2. eur.nl
Ultra-High-Performance Liquid Chromatography (UHPLC), a variation of HPLC that uses smaller particle-sized columns, offers even faster analysis times and improved resolution, making it highly suitable for high-throughput clinical laboratories. scienceopen.comjlabphy.org
Table 2: Examples of LC-MS/MS Methods for Methotrexate Analysis
| Feature | Method 1 eur.nl | Method 2 nih.gov | Method 3 nih.gov |
| Technique | UPLC-ESI-MS/MS | LC-MS/MS | On-line SPE-LC-MS |
| Ionization Mode | Positive ESI | Positive ESI | Not Specified |
| Mass Transition (MTX) | m/z 455.2 → 308.2 | m/z 455.2 > 134.1 (quantifier) | Not Specified |
| Sample Preparation | Dilution and protein precipitation | Protein precipitation | Volumetric absorptive microsampling (VAMS) |
| LLOQ | 5 nM | 0.02 µmol/L | 0.03 µM |
| Run Time | 3 minutes | ~0.5 minutes (retention time) | Not Specified |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is another powerful analytical technique for the separation of charged molecules like methotrexate and its polyglutamated derivatives. nih.govmiddlebury.edu CE separates molecules based on their charge, size, and hydrophobicity. clinicallab.com It offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. nih.govstanford.edu
In the context of methotrexate research, CE has been successfully applied to separate methotrexate from its polyglutamate metabolites. nih.govmiddlebury.edu This is particularly important for studying the activity of enzymes like gamma-glutamyl hydrolase, which is involved in methotrexate metabolism. nih.govmiddlebury.edu One study described a CE method that achieved distinct separation of methotrexate and its polyglutamylated forms (up to four glutamate (B1630785) residues) within 10 minutes. nih.govmiddlebury.edu
Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be utilized depending on the specific analytical challenge. clinicallab.com For instance, CZE can effectively separate serum proteins and provide information on various disorders. clinicallab.com
Spectrophotometric and Electrochemical Detection Methods
Beyond chromatography and electrophoresis, spectrophotometric and electrochemical methods offer alternative approaches for the quantification of methotrexate.
Spectrophotometric methods , based on UV-visible absorbance, are generally simple, cost-effective, and rapid. researchgate.netnih.gov These methods have been developed and validated for determining methotrexate in various formulations and biological samples. researchgate.netnih.gov For example, a spectrophotometric method for methotrexate incorporated into PLGA implants utilized a detection wavelength of 307 nm in 0.1 M hydrochloric acid. researchgate.net
Electrochemical methods provide a highly sensitive and selective means of detecting methotrexate. mdpi.comrsc.org These techniques are based on the electrochemical oxidation or reduction of the analyte at a modified electrode surface. nih.gov They offer advantages such as low detection limits, short analysis times, and cost-effectiveness. mdpi.com Various modified electrodes, such as those based on carbon paste or nanomaterials, have been developed to enhance the sensitivity and selectivity of methotrexate detection. mdpi.comrsc.org For instance, an electrochemical sensor using a carbon paste electrode modified with NiO nanosheets and an ionic liquid demonstrated a wide linear range and a low limit of detection for methotrexate. mdpi.com
Development of Robust and Sensitive Bioanalytical Assays for Derivatives
The development of robust and sensitive bioanalytical assays is crucial for accurately measuring methotrexate derivatives in biological matrices. sums.ac.ir This is essential for pharmacokinetic studies and therapeutic drug monitoring. researchgate.net The complexity of biological samples necessitates effective sample preparation techniques to remove interfering substances. jlabphy.orgmdpi.com Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). researchgate.netjlabphy.orgmdpi.com
The validation of these bioanalytical methods according to regulatory guidelines is a critical step to ensure their reliability. researchgate.netjlabphy.org Validation parameters typically include specificity, linearity, accuracy, precision, recovery, and stability. sums.ac.irresearchgate.net The goal is to develop assays that are not only sensitive and specific but also practical for routine use in a clinical or research laboratory. jlabphy.org
Challenges in Detection and Quantitation of Methotrexate Derivatives and Metabolites
Despite the availability of advanced analytical techniques, several challenges remain in the detection and quantitation of methotrexate derivatives and metabolites. nih.govmdpi.com
One significant challenge is the structural similarity between methotrexate and its metabolites, which can make their separation and individual quantification difficult. nih.gov Furthermore, the concentrations of these compounds in biological fluids can be very low, requiring highly sensitive analytical methods. sums.ac.ir
Matrix effects, where components of the biological sample interfere with the ionization of the analyte in mass spectrometry, can also pose a significant problem, potentially affecting the accuracy of the results. eur.nl Immunoassays, while widely used, can suffer from cross-reactivity with metabolites, leading to an overestimation of the parent drug concentration. medpharmres.comwaters.com For example, the inactive metabolite 2,4-Diamino-N¹⁰-methylpteroic acid (DAMPA) is known to cross-react with antibodies used in some methotrexate immunoassays. waters.com
The development of methods that can simultaneously quantify multiple methotrexate derivatives and metabolites in a single run is an ongoing area of research, aiming to provide a more comprehensive understanding of the drug's disposition in the body. nih.govscienceopen.com
In-depth Article on Methotrexate-gamma-methylamide Cannot Be Generated Due to Lack of Specific Scientific Data
A comprehensive and scientifically accurate article focusing solely on the molecular and cellular mechanisms of "this compound," as per the requested outline, cannot be generated at this time. Extensive searches of available scientific literature have revealed that while this specific derivative of Methotrexate has been synthesized, there is a significant lack of research into its distinct effects on the specified biological pathways.
However, there is no specific, detailed research available that delineates the effects of This compound on the following crucial pathways outlined in the request:
Modulation of Adenosine (B11128) Metabolism and Signaling Pathways
Effects on Cellular Signaling Cascades (e.g., JAK/STAT, NF-κB, MAPK)
Alterations in Reactive Oxygen Species (ROS) Production
Influence on Inflammatory Mediators (e.g., PGE2, MMPs, HMGB1)
One chemical supplier notes that the pharmacodynamics of this compound, particularly regarding adenosine-mediated versus folate-antagonist effects, warrants further investigation. vulcanchem.com This statement underscores that the mechanisms requested are currently areas for future research rather than established scientific fact.
The detailed molecular and cellular mechanisms mentioned are well-documented for the parent compound, Methotrexate . patsnap.comnih.govyoutube.com There is extensive literature on how Methotrexate influences adenosine signaling, various inflammatory cascades, and cellular processes. However, attributing these specific mechanisms to its gamma-methylamide derivative without direct scientific evidence would be speculative and scientifically unsound. Chemical modification of a parent compound, such as the addition of a methylamide group at the gamma position, can significantly alter its pharmacokinetic and pharmacodynamic properties, including its interaction with cellular targets and signaling pathways.
Therefore, to maintain scientific accuracy and avoid generating unsubstantiated information, the requested article cannot be provided. The necessary, detailed research on this compound's specific molecular and cellular actions beyond direct folate antagonism is not present in the current scientific literature.
Emerging Research Directions and Future Perspectives
Development of Targeted Delivery Systems for Methotrexate-gamma-methylamide (e.g., Liposomes, Nanocarriers, Conjugates)
The development of sophisticated drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to maximize therapeutic efficacy while minimizing systemic toxicity. For this compound and related compounds, these systems are being engineered to ensure the drug reaches its intended target in sufficient concentrations.
Liposomes: These are artificial vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs. frontiersin.org For pteridine (B1203161) antifolates, including methotrexate (B535133) and its derivatives, liposomes offer a means of targeted delivery. frontiersin.orgnih.gov Research has shown that the effectiveness of liposomal encapsulation can vary depending on the specific derivative. For instance, while the potency of methotrexate can be enhanced by encapsulation in negatively charged liposomes for certain cell lines, the improvement for this compound and Methotrexate-gamma-dimethylamide is minimal. nih.govresearchgate.net In contrast, the potency of methotrexate-alpha-aspartate is increased by this method. nih.govresearchgate.net The charge of the liposome (B1194612) is a critical factor, with negatively-charged liposomes demonstrating greater efficiency in drug delivery compared to neutral ones. researchgate.net Furthermore, the inclusion of cholesterol is essential for the stability and function of these liposomes. researchgate.net
Nanocarriers: Polymeric nanoparticles (PNPs) represent another class of advanced drug delivery vehicles. frontiersin.org These systems can be tailored for sustained drug release and improved cellular uptake at tumor sites. frontiersin.org Various nanocarriers, including polymeric micelles and dendrimers, are being explored for the delivery of methotrexate and its analogs. frontiersin.orgfrontiersin.org These nanotechnologies aim to overcome limitations such as poor water solubility and to enhance the drug's pharmacokinetic profile. frontiersin.orgfrontiersin.orgmdpi.com For instance, methotrexate-loaded nanocarriers have been shown to prolong drug release and increase residence time in inflamed tissues. frontiersin.org Human Serum Albumin (HSA) has also been investigated as a carrier, with MTX-HSA conjugates showing the ability to accumulate in tumor tissue. acs.orgaacrjournals.orgacs.org
Conjugates: Covalently linking methotrexate derivatives to targeting moieties, such as monoclonal antibodies or other ligands, is a promising strategy for enhancing specificity. nih.govnih.gov For example, a bioconjugate of cetuximab (a monoclonal antibody targeting the epidermal growth factor receptor) with a dendrimer carrying methotrexate has been developed. nih.gov This conjugate demonstrated specific binding and cytotoxicity against EGFR-expressing glioma cells. nih.gov Similarly, conjugating methotrexate to polymers or other molecules can alter its biological activity and biodistribution. nih.gov
Interactive Table: Targeted Delivery Systems for Methotrexate Derivatives
| Delivery System | Derivative | Key Findings | Citations |
|---|---|---|---|
| Liposomes | This compound | Minimal improvement in potency with encapsulation. | nih.gov, researchgate.net |
| Methotrexate | Encapsulation enhances potency in some cell lines. | nih.gov | |
| Methotrexate-alpha-aspartate | Increased potency with encapsulation. | nih.gov, researchgate.net | |
| Nanocarriers | Methotrexate | Polymeric nanoparticles can provide sustained release and enhanced cellular uptake. | frontiersin.org |
| Methotrexate | Human Serum Albumin (HSA) conjugates accumulate in tumor tissue. | acs.org, aacrjournals.org, acs.org |
| Conjugates | Methotrexate | Cetuximab-dendrimer-MTX conjugate shows specific binding and cytotoxicity to EGFR-expressing cells. | nih.gov |
Rational Drug Design for Enhanced Specificity and Potency through Gamma-Position Modifications
The glutamate (B1630785) moiety of methotrexate, particularly the gamma-carboxyl group, is a key site for structural modifications aimed at improving the drug's therapeutic index. alliedacademies.org Rational drug design, often guided by computational modeling, seeks to create derivatives with enhanced affinity for target enzymes and improved pharmacological properties. nih.govresearchgate.net
Modifications at the gamma-position of the glutamate side chain can influence the compound's interaction with DHFR and its transport into cells. nih.gov For example, the synthesis of methotrexate analogues with gamma-methylene and gamma-cyano substitutions has demonstrated that the active site of DHFR can accommodate such changes. nih.gov
Studies have shown that gamma-substituted derivatives can bind effectively to DHFR. alliedacademies.org In some cases, these modifications can lead to compounds with greater potency than the parent drug. For instance, the gamma-(m-boronoanilide) derivative of methotrexate displayed high growth inhibitory potency. nih.gov The development of such analogues is driven by the understanding that the gamma-terminal region of methotrexate is a prime location for modifications. alliedacademies.org
Quantitative structure-activity relationship (QSAR) studies are also being employed to understand the molecular features that govern the interaction of methotrexate analogues with transport proteins, which can contribute to the rational design of derivatives with reduced potential for drug resistance. researchgate.net
Interactive Table: Examples of Gamma-Position Modifications of Methotrexate
| Modification | Rationale/Key Finding | Citations |
|---|---|---|
| gamma-methylene and gamma-cyano substitution | The active site of DHFR can accommodate these substitutions. | nih.gov |
| gamma-(m-boronoanilide) derivative | Displayed high growth inhibitory potency. | nih.gov |
| gamma-tert-butyl ester | Showed higher binding affinity to DHFR from L. casei than methotrexate. | alliedacademies.org |
| gamma-Hydrazide, gamma-n-butylamide, gamma-benzylamide | Synthesized to explore the impact of modifications on DHFR binding. | alliedacademies.org |
In Vitro Models for Studying Derivative-Specific Mechanisms of Action
The development and use of robust in vitro models are essential for elucidating the specific mechanisms of action of new methotrexate derivatives and for predicting their clinical potential. These models range from cell-free enzyme assays to complex cell culture systems.
Cell-Free Assays: These assays are crucial for determining the direct inhibitory activity of a compound on its target enzyme, DHFR. acs.orgmdpi.com By using recombinant human DHFR, researchers can assess the inhibitory potential of new derivatives in a controlled environment, free from confounding cellular factors. acs.org
Cell-Based Assays: Cultured cell lines are indispensable for studying various aspects of a drug's activity, including cellular uptake, metabolism, and cytotoxicity. nih.govnih.gov Specific cell lines are often used to investigate particular mechanisms. For example:
Leukemia cell lines (e.g., CCRF-CEM, L1210): Frequently used to evaluate the cytotoxic activity and resistance mechanisms of antifolates. ashpublications.orgalliedacademies.orgalliedacademies.org
Methotrexate-resistant cell lines: These are developed to study the mechanisms of resistance and to test the efficacy of new compounds in overcoming it. nih.govmedsci.org For instance, a methotrexate-resistant choriocarcinoma cell line (JeG-3R) was established to investigate the role of AKR1C3 in drug resistance. medsci.org
Cells expressing specific receptors: Cell lines engineered to express certain receptors, such as the epidermal growth factor receptor (EGFR), are used to test the targeting specificity of drug conjugates. nih.gov
Advanced In Vitro Models: More complex models are also being developed to better mimic the in vivo environment. These include three-dimensional cell cultures and organoid models, which can provide more accurate predictions of a drug's efficacy and toxicity. biorxiv.orgcam.ac.uk For example, patient-derived colorectal cancer organoids have been used to show that FPGS-deficient organoids have enhanced sensitivity to a novel antifolate, C1. biorxiv.org
The data generated from these in vitro models are critical for guiding the preclinical and clinical development of new methotrexate derivatives like this compound.
Q & A
Basic Research Questions
How should researchers design experiments to quantify Methotrexate-gamma-methylamide in biological matrices?
Methodological Answer:
Use enzyme immunoassays (EIAs) for quantification, as validated in therapeutic drug monitoring (TDM) protocols. Ensure matched reagent lots to avoid cross-reactivity with metabolites like 7-hydroxymethotrexate or DAMPA (>0.05 μg/L interference threshold) . Collect serum or plasma (avoid whole blood) using sodium/lithium heparin or potassium EDTA anticoagulants. Standardize sampling times based on pharmacokinetic parameters (dose, infusion duration) to ensure consistency .
What are the critical considerations for selecting inclusion/exclusion criteria in preclinical studies of MTX derivatives?
Methodological Answer:
Adopt criteria from clinical MTX studies: age ≥18 years, capacity for informed consent, and standardized biological monitoring (e.g., CBC, liver/kidney function tests). Exclude subjects with alcohol use due to hepatotoxicity risks . For preclinical models, validate species-specific metabolic pathways to avoid misinterpretation of toxicity data .
How can researchers ensure reliable sourcing of MTX-related information for literature reviews?
Methodological Answer:
Prioritize peer-reviewed journals and authoritative medical websites (e.g., rheumatology societies) over unverified platforms. Use tools like the Medication Website Assessment Tool (MWAT) to score completeness, accuracy, and readability (e.g., Flesch-Kincaid Grade Level ≤8 for accessibility) . Avoid commercial/pharmaceutical sites with biased reporting .
What statistical methods are recommended for analyzing MTX-γ-methylamide efficacy data?
Methodological Answer:
Apply mixed-effects models to account for inter-individual variability in pharmacokinetic studies. Use absolute numerical values (not just percentages) for toxicity/response rates and specify statistical software (e.g., R, SAS) to ensure reproducibility . Avoid overreliance on p-values; report effect sizes and confidence intervals .
How should specimen integrity be maintained during MTX-γ-methylamide assays?
Methodological Answer:
Avoid repeated freeze-thaw cycles and foaming during collection. Use validated blood tubes compatible with TDM. Store samples at -80°C if not analyzed immediately. Document matrix consistency (serum vs. plasma) to reduce variability .
Advanced Research Questions
How can researchers resolve contradictions in MTX-γ-methylamide metabolite cross-reactivity data across assays?
Methodological Answer:
Conduct comparative studies using high-performance liquid chromatography (HPLC) as a gold standard. Quantify interference thresholds for metabolites (e.g., DAMPA) using spike-recovery experiments. Validate assay specificity with structural analogs (e.g., trimethoprim) and publish discordant results with mechanistic explanations .
What strategies optimize longitudinal toxicity studies for MTX derivatives in autoimmune models?
Methodological Answer:
Implement adaptive trial designs with interim analyses to adjust dosing based on early toxicity signals (e.g., elevated liver enzymes). Use biomarkers like serum albumin and hepatitis serologies to stratify risk. Incorporate patient-reported outcomes (PROs) for subjective toxicity assessment .
How can machine learning improve predictive modeling of MTX-γ-methylamide drug interactions?
Methodological Answer:
Train bidirectional transformer models (e.g., BERT) on drug interaction databases (e.g., DrugBank) to predict CYP450-mediated interactions. Fine-tune models with pharmacokinetic data from clinical trials. Validate predictions using in vitro cytochrome P450 inhibition assays .
What methodologies address publication bias in MTX derivative research?
Methodological Answer:
Use funnel plots and Egger’s regression to detect bias in meta-analyses. Prospectively register trials on platforms like ClinicalTrials.gov to mitigate selective reporting. Include gray literature (e.g., conference abstracts) in systematic reviews .
How do epigenetic modifications influence MTX-γ-methylamide resistance mechanisms?
Methodological Answer:
Perform chromatin immunoprecipitation sequencing (ChIP-seq) to map DNA methylation/histone acetylation changes in resistant cell lines. Correlate findings with RNA-seq data to identify dysregulated pathways (e.g., folate metabolism). Validate using CRISPR-Cas9 knockouts of candidate genes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
